1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774394
InChI: InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)
SMILES:
Molecular Formula: C21H18F3NO4
Molecular Weight: 405.4 g/mol

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16774394

Molecular Formula: C21H18F3NO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C21H18F3NO4
Molecular Weight 405.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)
Standard InChI Key DCXXCVCUJUTXSF-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 2-position with a carboxylic acid group and at the 4-position with a trifluoromethyl (-CF₃) moiety. The Fmoc group, attached via a carbamate linkage at the 1-position, serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS) . The molecular formula is C₂₁H₁₈F₃NO₄, with a molecular weight of 405.4 g/mol .

The stereochemistry of the pyrrolidine ring significantly influences biological activity. While the racemic form is commonly synthesized, enantiomerically pure (2S,4R) configurations are often targeted for pharmaceutical applications due to their enhanced binding specificity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a puckered ring conformation, with the trifluoromethyl group adopting an equatorial orientation to minimize steric strain.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight405.4 g/mol
Molecular FormulaC₂₁H₁₈F₃NO₄
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors2 (COOH, NH)
Hydrogen Bond Acceptors5 (COO⁻, F₃C, O=C-O)

The trifluoromethyl group contributes to enhanced lipophilicity (LogP = 3.2), facilitating membrane permeability in drug candidates. The carboxylic acid moiety (pKa ≈ 2.5) ensures solubility in polar solvents, while the Fmoc group (λmax = 267 nm) allows UV-based monitoring during synthesis.

Synthetic Methodologies

Pyrrolidine Ring Formation

Synthesis begins with the construction of the pyrrolidine scaffold via [3+2] cycloaddition between an azomethine ylide and methyl acrylate. Nickel-catalyzed asymmetric variants achieve enantiomeric excesses >90% for the (2S,4R) configuration. Subsequent hydrolysis of the ester yields the free carboxylic acid.

Trifluoromethylation

Introducing the -CF₃ group employs Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under radical conditions. This step requires stringent temperature control (-78°C to 0°C) to suppress side reactions, achieving 75–85% yields.

Fmoc Protection

The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, typically within 2 hours at room temperature .

Applications in Drug Discovery

Peptide Synthesis

As an Fmoc-protected amino acid derivative, this compound enables automated SPPS. Its incorporation into peptide chains occurs at a coupling efficiency of 98% using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activation. The -CF₃ group enhances peptide stability against cytochrome P450-mediated metabolism, extending plasma half-life in preclinical models.

Kinase Inhibitor Development

The pyrrolidine scaffold mimics adenine’s binding orientation in ATP-binding pockets. In Janus kinase 2 (JAK2) inhibitors, the (2S,4R) configuration confers 50-fold selectivity over JAK1 (IC₅₀ = 2 nM vs. 100 nM).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the compound at 8.2 min with >99% purity. Method validation confirms linearity (R² = 0.9998) across 0.1–10 mg/mL concentrations.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8–7.3 (m, 8H, Fmoc aromatic), 4.4–4.1 (m, 3H, CH₂O and CH-N), 3.5 (q, J = 7 Hz, 1H, CHF₃), 2.8–2.5 (m, 2H, pyrrolidine CH₂) . ¹⁹F NMR confirms the -CF₃ singlet at δ -63.5 ppm.

Recent Advances and Future Directions

Continuous-Flow Synthesis

Microreactor technology has reduced synthesis time from 72 hours to 12 hours by integrating cycloaddition, trifluoromethylation, and protection steps in a single flow system. This approach improves yield to 92% while reducing solvent waste.

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) via lysine residues exploits the Fmoc group’s orthogonality. In HER2-positive breast cancer models, such conjugates demonstrated a 5-fold increase in tumor uptake compared to non-targeted analogs.

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